PFK-158

説明

2-Propen-1-one, 1-(4-pyridinyl)-3-(7-(trifluoromethyl)-2-quinolinyl)-, (2E)- is a chemical compound that has been studied for its potential applications in scientific research. It is a useful reagent for organic synthesis and has been used in a variety of applications, including in vitro and in vivo experiments. In

科学的研究の応用

がん研究

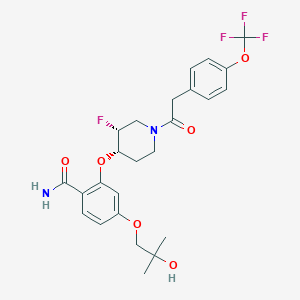

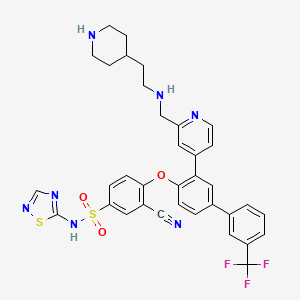

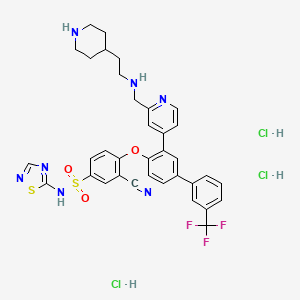

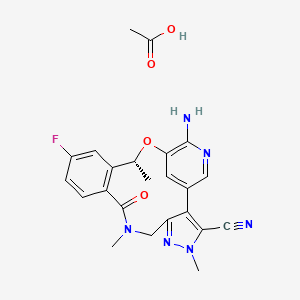

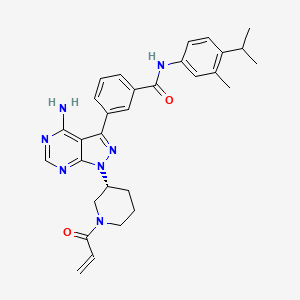

PFK-158は、PFKFB3のヒトにおける初の阻害剤であり、がん細胞のグルコース代謝を選択的に抑制します {svg_1}. 進行がん患者において、免疫抑制性Th17細胞とMDSCを阻害します {svg_2}. これにより、this compoundはがん治療の有望な候補となります。

解糖阻害

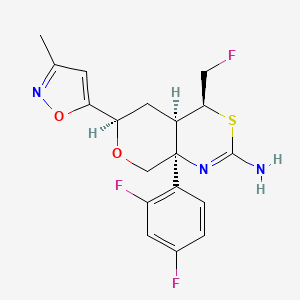

This compoundは、細胞内フルクトース-2,6-ビスホスフェート濃度を制御する酵素であるPFKFB3の強力かつ選択的な阻害剤です {svg_3} {svg_4}. この分子は、解糖系の重要な酵素である6-ホスホフルクト-1-キナーゼ(PFK-1)の異種活性化因子です {svg_5} {svg_6}. PFKFB3を阻害することで、this compoundはがん細胞における解糖を効果的に抑制することができます {svg_7}.

抗腫瘍活性

This compoundは、幅広い抗腫瘍活性を示し、複数の人間および同種異系前臨床モデルにおいて有意な増殖抑制を引き起こします {svg_8} {svg_9}. これは、広域スペクトル抗がん剤としての可能性を示唆しています。

臨床試験

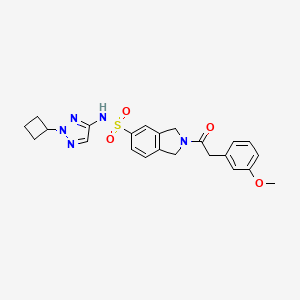

This compoundの忍容性と潜在的な臨床的有用性は、固形悪性腫瘍を有する進行がん患者を対象とした、第1相用量漸増、多施設共同臨床試験で調査されています {svg_10} {svg_11}. これは、最大耐量と潜在的な用量制限毒性を判断するのに役立ちます {svg_12}.

免疫調節

This compoundの標的であるPFKFB3は、免疫調節性Th17細胞と骨髄由来抑制細胞(MDSC)の分化と腫瘍促進機能に必要です {svg_13}. そのため、this compoundは、腫瘍免疫を誘導し、免疫チェックポイント阻害剤に対する内在性耐性を媒介するために使用できる可能性があります {svg_14}.

併用療法

耐性機構は、解糖系とPFKFB3の上方制御をもたらす経路を頻繁に活性化します {svg_15}. そのため、this compoundと細胞傷害性薬剤および標的薬剤を併用した治療により、効果が増加し、腫瘍が退縮しました {svg_16}.

作用機序

Target of Action

PFK-158 is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) . PFKFB3 is an enzyme that controls the intracellular concentration of fructose-2,6-bisphosphate , which is an allosteric activator of 6-phosphofructo-1-kinase (PFK-1), a key enzyme of glycolysis .

Mode of Action

This compound interacts with its target, PFKFB3, by inhibiting its activity . This inhibition suppresses glucose metabolism in cancer cells and induces apoptosis and autophagy .

Biochemical Pathways

PFKFB3 plays a crucial role in the glycolytic pathway. It controls the intracellular concentration of fructose-2,6-bisphosphate, an allosteric activator of PFK-1 . PFK-1 is a rate-limiting enzyme in glycolysis and dictates the overall rate of glycolytic flux to lactate and the TCA cycle . In human cancers, several oncogenic proteins (e.g., HIF-1α, PTEN, and AKT) converge to increase the expression and activity of PFKFB3, leading to the high glycolytic rates typically observed in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound is currently being investigated in a Phase 1 dose-escalation, multi-center clinical trial . The tolerability and potential clinical benefit of this compound are being investigated in advanced cancer patients with solid malignancies . The final cohort (650 mg/m2) has been open for enrollment and this compound has been well tolerated to date .

Result of Action

This compound displays broad anti-tumor activity and causes significant growth inhibition in multiple human and syngeneic preclinical models . It selectively suppresses glucose metabolism of cancer cells and inhibits the immunosuppressive Th17 cells and MDSCs in advanced cancer patients . Of the 15 patients evaluable for response assessment at the end of two months of treatment, 6 patients have experienced a clinical benefit associated with this compound administration .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, resistance mechanisms frequently activate pathways that result in up-regulation of glycolysis and PFKFB3 . In such cases, combination treatments of this compound with cytotoxic and targeted agents have resulted in increased efficacy and tumor regression . Furthermore, the pharmacological inhibition of glycolysis with this compound has been explored as a potential therapeutic intervention to overcome endocrine resistance .

生化学分析

Biochemical Properties

PFK-158 plays a crucial role in biochemical reactions by inhibiting PFKFB3, an enzyme that controls the intracellular concentration of fructose-2,6-bisphosphate . This compound interacts with PFKFB3 and inhibits its activity, thereby suppressing glucose metabolism in cancer cells .

Cellular Effects

This compound has been shown to have a broad range of effects on various types of cells. It selectively suppresses glucose metabolism in cancer cells, leading to reduced ATP production and lactate release, and induces apoptosis and autophagy . Furthermore, this compound has been found to inhibit the immunosuppressive Th17 cells and myeloid-derived suppressor cells (MDSCs) in advanced cancer patients .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PFKFB3, inhibiting its activity and thereby suppressing glycolysis in cancer cells . This leads to a decrease in the production of ATP and lactate, and induces apoptosis and autophagy .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been shown to cause significant growth inhibition in multiple human and syngeneic preclinical models

Metabolic Pathways

This compound is involved in the glycolytic pathway, where it inhibits the enzyme PFKFB3 . This leads to a decrease in the intracellular concentration of fructose-2,6-bisphosphate, an allosteric activator of 6-phosphofructo-1-kinase (PFK-1), a key enzyme of glycolysis .

特性

IUPAC Name |

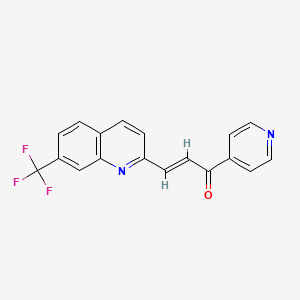

(E)-1-pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F3N2O/c19-18(20,21)14-3-1-12-2-4-15(23-16(12)11-14)5-6-17(24)13-7-9-22-10-8-13/h1-11H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJOMYABKVAZCN-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C=CC(=O)C3=CC=NC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC2=C1C=CC(=N2)/C=C/C(=O)C3=CC=NC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1462249-75-7 | |

| Record name | PFK-158 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1462249757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PFK-158 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HOK1JQ203 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: PFK-158 is a potent and selective inhibitor of PFKFB3. [, ] It binds to and inhibits the activity of PFKFB3, interfering with its ability to synthesize fructose-2,6-bisphosphate (F2,6BP). []

ANone: By inhibiting PFKFB3, this compound reduces the intracellular concentration of F2,6BP, a potent allosteric activator of 6-phosphofructo-1-kinase (PFK-1). [, ] This leads to the inhibition of glycolysis, a crucial metabolic pathway that provides energy and building blocks for rapidly proliferating cells, including cancer cells. [, , , ]

ANone: this compound disrupts the energy production and biosynthesis of macromolecules in cancer cells by inhibiting glycolysis, leading to reduced cell proliferation and increased apoptosis. [, , , ] In preclinical models, this compound has demonstrated significant growth inhibition in various human-derived tumors and syngeneic murine models. [, ]

ANone: The molecular formula of this compound is C18H11F3N2O and its molecular weight is 328.29 g/mol. [, ]

ANone: While specific spectroscopic data is not provided in the research, the synthesis and characterization of this compound and its derivatives have been described. []

ANone: In vitro studies have shown that this compound effectively inhibits PFKFB3 activity, reduces glucose uptake, decreases lactate production, and induces apoptosis in various cancer cell lines. [, , , , , , , , ]

ANone: Yes, preclinical studies using mouse models of human cancers have demonstrated significant tumor growth inhibition and reduced metastasis with this compound treatment, both as a single agent and in combination with chemotherapy or targeted therapies. [, , , , , , , ]

ANone: Yes, a phase I clinical trial (NCT02044861) investigated the safety and tolerability of this compound in patients with advanced solid malignancies. [, ] The study also assessed the drug's impact on F2,6BP levels and immune cell populations.

ANone: Research suggests that PFKFB4, another member of the PFKFB family, may compensate for PFKFB3 inhibition. [] Therefore, simultaneous targeting of both PFKFB3 and PFKFB4 could be a potential strategy to overcome resistance. [] Additionally, some studies suggest that PFKFB3 inhibition can induce necroptosis, and silencing necroptosis-related genes might contribute to resistance in certain cancer cells. []

ANone: While specific drug delivery strategies for this compound are not extensively discussed in the provided research, efficient delivery to the target tissues is crucial for its therapeutic success. Further research might explore nanoparticle-based drug delivery systems or antibody-drug conjugates to improve its tumor targeting and therapeutic index.

ANone: this compound has been shown to inhibit the differentiation and function of myeloid-derived suppressor cells (MDSCs) and Th17 cells, both of which contribute to immunosuppression within the tumor microenvironment. [, , ] This immunomodulatory effect of this compound suggests potential benefits when combined with immunotherapy approaches. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B609984.png)

![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)

![2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-](/img/structure/B609998.png)

![5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B610004.png)